Home > Products > Screening Compounds P75478 > 4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid -

4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

Catalog Number: EVT-5457335
CAS Number:
Molecular Formula: C14H9NO4S
Molecular Weight: 287.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate

  • Compound Description: This compound is a novel thiazolidin-5-ylidene derivative synthesized using a thia-Michael reaction. [] The compound was characterized using IR, 1H, and 13C NMR spectroscopy methods. []
  • Compound Description: This compound was identified through virtual screening as a potential inhibitor of the Leishmania donovani Transcription initiation factor-like protein. [] It demonstrated high binding affinity in GOLD docking simulations and received a good score in Discovery Studio. []
  • Compound Description: These two compounds, differing in their stereochemistry at the chiral center, were identified as potential inhibitors of the Leishmania donovani Transcription initiation factor-like protein through virtual screening. [] They displayed high binding affinity in GOLD docking simulations and received favorable scores in Discovery Studio. []
  • Compound Description: This compound, identified through virtual screening, emerged as a potential inhibitor of the Leishmania donovani Transcription initiation factor-like protein. [] It exhibited high binding affinity in GOLD docking simulations and received a favorable score in Discovery Studio. []
  • Compound Description: This compound was identified as a potential inhibitor of the Leishmania donovani Transcription initiation factor-like protein through virtual screening. [] It showed high binding affinity in GOLD docking simulations and received a favorable score in Discovery Studio. []
    • Compound Description: ML-145 is a known GPR35 antagonist. [, ] It competitively inhibits the effects of various GPR35 agonists, including cromolyn disodium, zaprinast, and pamoate, at the human GPR35 receptor. [, ] Similar to CID-2745687, ML-145 also displays species selectivity and is ineffective in antagonizing the agonist effects of zaprinast or cromolyn disodium at rodent GPR35 orthologs. [, ]

    4-{(Z)-[(2Z)-2-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid (Compound 1)

    • Compound Description: This compound represents the most potent full agonist identified for human GPR35 to date. [] Demonstrating a preference for human GPR35, Compound 1 exhibits significant selectivity. [] It exhibits some degree of signaling bias between β-arrestin-2 and G protein-dependent assays. [] Interestingly, it displays competitive behavior when assessed against ML-145, a human GPR35 antagonist. []
    • Compound Description: These compounds represent four distinct chemotypes identified as GPR35 agonists. [] Compounds 2 and 3 demonstrated selectivity for the human GPR35 receptor. [] On the other hand, Compounds 4 and 5 exhibited comparable activity across human, rat, and mouse GPR35 orthologs. [] Unfortunately, the specific structures of these compounds remain undisclosed in the provided text.

    Properties

    Product Name

    4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid

    IUPAC Name

    4-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

    Molecular Formula

    C14H9NO4S

    Molecular Weight

    287.29 g/mol

    InChI

    InChI=1S/C14H9NO4S/c1-2-7-15-12(16)11(20-14(15)19)8-9-3-5-10(6-4-9)13(17)18/h1,3-6,8H,7H2,(H,17,18)/b11-8+

    InChI Key

    OZJZANJHSWWEQM-DHZHZOJOSA-N

    SMILES

    C#CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=O

    Canonical SMILES

    C#CCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=O

    Isomeric SMILES

    C#CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.